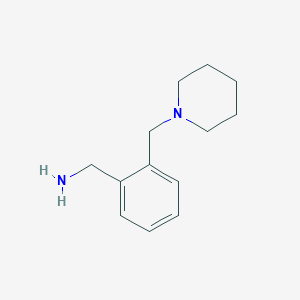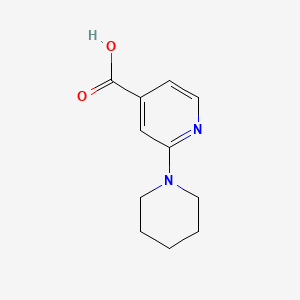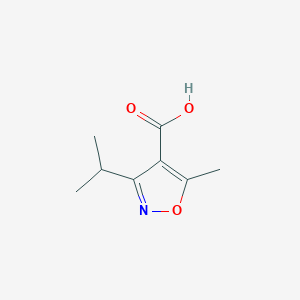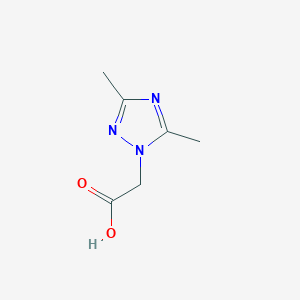
3-(吡啶-4-基)丁酸
描述
3-(Pyridin-4-yl)butanoic acid is a chemical compound with the molecular formula C9H11NO2 . It is also known as 3-Pyridinebutanoic acid . The compound is related to 4-(3-Pyridinyl)butanoic acid, which has a similar structure .
Synthesis Analysis
The synthesis of compounds related to 3-(Pyridin-4-yl)butanoic acid has been reported in the literature. For instance, the synthesis of 3-(pyridin-4-yl)-1,2,4-triazines has been described, which involves the condensation of isonitrosoacetophenone hydrazones . Another study reported the catalytic protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis .Molecular Structure Analysis
The molecular structure of 3-(Pyridin-4-yl)butanoic acid can be represented by the InChI code 1S/C9H11NO2.ClH/c1-7(6-9(11)12)8-2-4-10-5-3-8;/h2-5,7H,6H2,1H3,(H,11,12);1H .Chemical Reactions Analysis
The chemical reactions involving compounds related to 3-(Pyridin-4-yl)butanoic acid have been studied. For example, the reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with various compounds have been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(Pyridin-4-yl)butanoic acid include a molecular weight of 201.65, and it appears as a powder . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 324.1±17.0 °C at 760 mmHg, and a flash point of 149.8±20.9 °C .科学研究应用
Medicinal Chemistry: Inhibitor Synthesis
This compound can be used as a reactant for the modification of inhibitors targeting specific enzymes or receptors in the body. For example, it can be involved in the synthesis of matriptase inhibitors, which are relevant in cancer treatment strategies .
Organic Synthesis: Reactant for Compound Formation
It serves as a reactant in organic synthesis reactions, such as those between Weinreb amides and magnesiated oxazoles, leading to the formation of complex organic molecules with potential pharmaceutical applications .
Diabetes Management: Blood Glucose Reduction
Compounds derived from 3-(Pyridin-4-yl)butanoic acid may play a role in reducing blood glucose levels, which is beneficial for managing diabetes and related conditions like hyperglycemia and insulin resistance .
Enzyme Inhibition: DYRK1A Inhibitors
It can be employed in the synthesis of inhibitors for dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which has implications in neurological disorders such as Down syndrome .
Tobacco Research: Byproduct Analysis
As a byproduct of tobacco-specific N-nitrosamines, this compound can be analyzed to understand the metabolic pathways involved in tobacco-related diseases .
Material Science: Metal–Organic Frameworks (MOFs)
3-(Pyridin-4-yl)butanoic acid: derivatives can be used to construct metal–organic frameworks, which have applications in gas storage, catalysis, and separation processes .
安全和危害
作用机制
Target of Action
It’s known that similar compounds participate in various chemical reactions, such as the suzuki–miyaura coupling .
Mode of Action
For instance, 4-Piperidine butyric acid hydrochloride is used in the synthesis of FK866, an inhibitor of NAD biosynthesis .
Biochemical Pathways
A related compound, 4-oxo-4-(pyridin-3-yl)butanoic acid, is a byproduct of tobacco-specific n-nitrosamines generated by cytochrome p-450, which catalyzes methylnitrosaminopyridylbutanone hydroxylation .
Pharmacokinetics
It’s worth noting that similar compounds are commonly found in the urine of smokers, suggesting they are metabolized and excreted .
Result of Action
Related compounds have been used in the synthesis of various substances, indicating their potential utility in chemical reactions .
Action Environment
It’s known that similar compounds are stable under normal temperatures and pressures .
属性
IUPAC Name |
3-pyridin-4-ylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(6-9(11)12)8-2-4-10-5-3-8/h2-5,7H,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSQGRVBIOODEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801300196 | |
| Record name | β-Methyl-4-pyridinepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801300196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-4-yl)butanoic acid | |
CAS RN |
373356-33-3 | |
| Record name | β-Methyl-4-pyridinepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=373356-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-Methyl-4-pyridinepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801300196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(4H-[1,2,4]Triazol-3-yl)-phenylamine](/img/structure/B1308995.png)





![[4-(4-Fluorophenyl)oxan-4-yl]methanamine](/img/structure/B1309008.png)



![3-Amino-thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B1309015.png)
![N-[(1,3,5-Trimethyl-1H-Pyrazol-4-Yl)Methyl]Cyclopropanamine](/img/structure/B1309020.png)
